molecular formula C5H10N2OS B12853075 3-(Methylamino)thietane-3-carboxamide

3-(Methylamino)thietane-3-carboxamide

Cat. No.: B12853075
M. Wt: 146.21 g/mol
InChI Key: UHLBPAAQZRCYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)thietane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with a methylamino group and a carboxamide moiety at the 3-position. This structure confers unique physicochemical properties, such as enhanced ring strain and polarity, which influence its reactivity and biological interactions. Its synthesis typically involves cyclization of β-amino sulfides or ring-opening reactions of aziridines, methods that prioritize regioselectivity and yield optimization .

Properties

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

3-(methylamino)thietane-3-carboxamide

InChI

InChI=1S/C5H10N2OS/c1-7-5(4(6)8)2-9-3-5/h7H,2-3H2,1H3,(H2,6,8)

InChI Key

UHLBPAAQZRCYAK-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)thietane-3-carboxamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed to synthesize thietane derivatives .

Industrial Production Methods

Industrial production methods for 3-(Methylamino)thietane-3-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)thietane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thietane ring itself.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the carbonyl carbon or sulfur atom.

Scientific Research Applications

3-(Methylamino)thietane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)thietane-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 3-(Methylamino)thietane-3-carboxamide include:

  • 3-(Ethylamino)thietane-3-carboxamide: Features an ethyl group instead of methyl, which may increase lipophilicity and affect membrane permeability.
  • 3-(Phenylamino)thietane-3-carboxamide: Incorporates an aromatic substituent, likely enhancing π-π stacking interactions but reducing solubility.

Pharmacological Activities

  • Antimicrobial Activity: Methyl and ethylamino derivatives exhibit broader-spectrum activity against Gram-positive bacteria compared to phenyl-substituted analogs, likely due to improved membrane penetration .
  • Anticancer Potential: The carboxamide group enhances interactions with kinase domains, as seen in similar thietane-based inhibitors .
  • Metabolic Stability: Methylamino substitution reduces hepatic clearance rates compared to primary amines, as observed in pharmacokinetic studies of related molecules .

Physicochemical Properties

Property 3-(Methylamino)thietane-3-carboxamide 3-Aminothietane-3-carboxamide 3-(Ethylamino)thietane-3-carboxamide
LogP (calculated) 0.45 -0.12 1.02
Aqueous Solubility (mg/mL) 12.3 25.8 8.9
Melting Point (°C) 148–152 162–165 135–138

The methylamino group balances lipophilicity and solubility, making the compound more drug-like than its ethyl-substituted counterpart. However, unsubstituted analogs (e.g., 3-aminothietane-3-carboxamide) display superior aqueous solubility due to reduced steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.